molecular formula C22H26N2O4 B250447 N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

货号: B250447
分子量: 382.5 g/mol
InChI 键: FSYMDRKEWSOEMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

作用机制

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation and survival of B-cells, and its dysregulation can lead to the development of B-cell malignancies and autoimmune diseases.
By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are important for B-cell survival and proliferation. This leads to the induction of cell death in B-cells and the reduction of disease symptoms in autoimmune models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Inhibition of BTK activity: this compound inhibits the activity of BTK, preventing downstream signaling pathways from being activated.
- Induction of cell death: this compound induces cell death in B-cells, leading to the reduction of tumor burden in preclinical models.
- Reduction of inflammation: this compound has been shown to reduce inflammation in preclinical models of autoimmune diseases.
- Improvement of disease symptoms: this compound has been shown to improve disease symptoms in preclinical models of autoimmune diseases.

实验室实验的优点和局限性

One advantage of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, suggesting that it may have broad therapeutic potential.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, like most small molecule inhibitors, this compound may have limited bioavailability and may require frequent dosing to maintain therapeutic levels.

未来方向

There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. These include:
- Clinical trials: The safety and efficacy of this compound in humans should be tested in clinical trials.
- Combination therapies: this compound may be effective in combination with other therapies, such as chemotherapy or immunotherapy.
- Biomarker identification: Biomarkers that predict response to this compound should be identified to improve patient selection and treatment outcomes.
- Mechanism of resistance: The mechanisms of resistance to this compound should be studied to identify strategies to overcome resistance.
- Alternative targets: Alternative targets for small molecule inhibitors like this compound should be identified to improve therapeutic options for B-cell malignancies and autoimmune diseases.

合成方法

The synthesis of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with butyryl chloride to form N-butyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with 3-aminophenylboronic acid to form N-butyl-4-(3-aminophenyl)-2-fluoroaniline. The final step involves the reaction of N-butyl-4-(3-aminophenyl)-2-fluoroaniline with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound.

科学研究应用

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK signaling and induce cell death in B-cells.
In addition to its potential as a cancer therapy, this compound has also been studied as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these models, this compound has been shown to reduce inflammation and improve disease symptoms.

属性

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC 名称

N-[3-(butanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-5-21(25)23-17-6-3-7-18(14-17)24-22(26)16-9-11-19(12-10-16)28-15-20-8-4-13-27-20/h3,6-7,9-12,14,20H,2,4-5,8,13,15H2,1H3,(H,23,25)(H,24,26)

InChI 键

FSYMDRKEWSOEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

规范 SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。